Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-
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Overview
Description
Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- is a chemical compound with the molecular formula C11H15NO It is a derivative of benzamide, where the amide nitrogen is substituted with a 5-(1,1-dimethylethyl)-1H-pyrazol-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- typically involves the reaction of benzoyl chloride with tert-butylamine to form N-tert-butylbenzamide. This intermediate is then reacted with 3-amino-1H-pyrazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butylbenzamide
- N-tert-Butylcarbamoylbenzene
- 2,2-Dimethyl-N-benzoylethylamine
Uniqueness
Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- is unique due to its specific substitution pattern on the benzamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
560129-94-4 |
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Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-(5-tert-butyl-1H-pyrazol-3-yl)benzamide |
InChI |
InChI=1S/C14H17N3O/c1-14(2,3)11-9-12(17-16-11)15-13(18)10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17,18) |
InChI Key |
JJHOCOPUUNWSOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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